molecular formula C10H7N3O2 B13275793 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid

6-(Pyrazin-2-yl)pyridine-2-carboxylic acid

Cat. No.: B13275793
M. Wt: 201.18 g/mol
InChI Key: TWCCKFCTYWVGET-UHFFFAOYSA-N
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Description

6-(Pyrazin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid typically involves the condensation of pyrazine-2-amine with pyridine-2-carboxylic acid derivatives. One common method includes the use of titanium tetrachloride as a catalyst in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes . The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid stands out due to its dual-ring structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

6-pyrazin-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-3-1-2-7(13-8)9-6-11-4-5-12-9/h1-6H,(H,14,15)

InChI Key

TWCCKFCTYWVGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=NC=CN=C2

Origin of Product

United States

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